8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione
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Overview
Description
8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione is a heterocyclic compound with the molecular formula C11H9NO3. It is part of the quinoline family, which is known for its diverse biological and pharmacological activities . This compound is characterized by its unique structure, which includes a methoxy group at the 8th position and a methyl group at the 7th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione can be achieved through various synthetic routes. One common method involves the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc in acetic acid or triphenylphosphine . The reaction conditions typically involve refluxing the reactants in a suitable solvent to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have diverse biological activities.
Scientific Research Applications
8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its quinoline core structure .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
2,4-Dihydroxyquinoline: Exhibits significant biological activities.
Uniqueness
8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
97603-19-5 |
---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
8-methoxy-7-methylquinoline-5,6-dione |
InChI |
InChI=1S/C11H9NO3/c1-6-9(13)10(14)7-4-3-5-12-8(7)11(6)15-2/h3-5H,1-2H3 |
InChI Key |
OFKPPZQCJSRXSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C(=O)C1=O)OC |
Origin of Product |
United States |
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